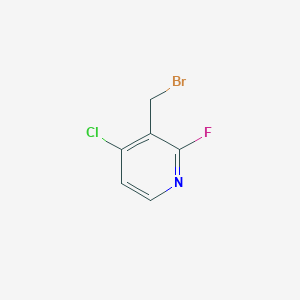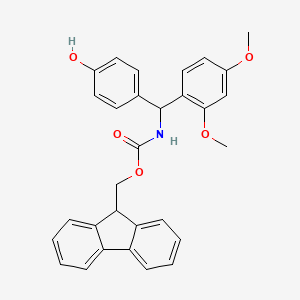
(9H-Fluoren-9-yl)methyl ((2,4-dimethoxyphenyl)(4-hydroxyphenyl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9H-Fluoren-9-yl)methyl ((2,4-dimethoxyphenyl)(4-hydroxyphenyl)methyl)carbamate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorenylmethyl group, a dimethoxyphenyl group, and a hydroxyphenyl group, all connected through a carbamate linkage. Its intricate structure makes it a subject of interest in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methyl ((2,4-dimethoxyphenyl)(4-hydroxyphenyl)methyl)carbamate typically involves multiple steps, starting with the preparation of the fluorenylmethyl carbamateCommon reagents used in these reactions include dimethylformamide (DMF), dichloromethane (DCM), and various catalysts to facilitate the formation of the carbamate linkage .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(9H-Fluoren-9-yl)methyl ((2,4-dimethoxyphenyl)(4-hydroxyphenyl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate linkage
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
(9H-Fluoren-9-yl)methyl ((2,4-dimethoxyphenyl)(4-hydroxyphenyl)methyl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (9H-Fluoren-9-yl)methyl ((2,4-dimethoxyphenyl)(4-hydroxyphenyl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
(9H-Fluoren-9-yl)methyl carbamate: A simpler analog with similar structural features but lacking the dimethoxyphenyl and hydroxyphenyl groups.
(9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate: Another related compound with different substituents on the carbamate linkage.
Uniqueness
(9H-Fluoren-9-yl)methyl ((2,4-dimethoxyphenyl)(4-hydroxyphenyl)methyl)carbamate is unique due to its combination of fluorenylmethyl, dimethoxyphenyl, and hydroxyphenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C30H27NO5 |
|---|---|
Molecular Weight |
481.5 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2,4-dimethoxyphenyl)-(4-hydroxyphenyl)methyl]carbamate |
InChI |
InChI=1S/C30H27NO5/c1-34-21-15-16-26(28(17-21)35-2)29(19-11-13-20(32)14-12-19)31-30(33)36-18-27-24-9-5-3-7-22(24)23-8-4-6-10-25(23)27/h3-17,27,29,32H,18H2,1-2H3,(H,31,33) |
InChI Key |
HYPUPECHZJVWDE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(C2=CC=C(C=C2)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


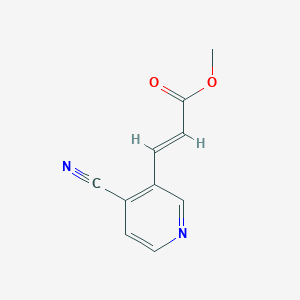
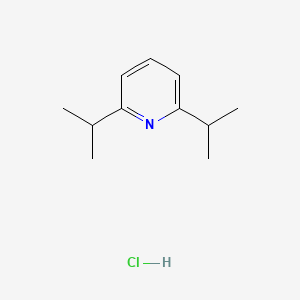
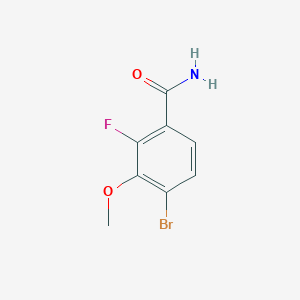
![Methyl 5-methylimidazo[1,2-a]pyrimidine-7-carboxylate](/img/structure/B12951877.png)
![Methyl 7-fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate](/img/structure/B12951879.png)
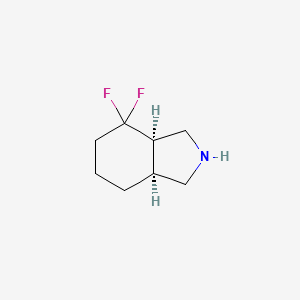
![8-(2-Fluorobenzyl)imidazo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B12951892.png)
![(6R,8R,13aS)-7,8-Dihydro-6,8-dimethyl-1,13-dinitro-6H-dibenzo[f,h][1,5]dioxonin](/img/structure/B12951901.png)
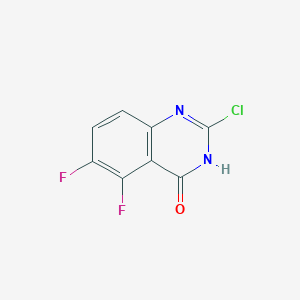
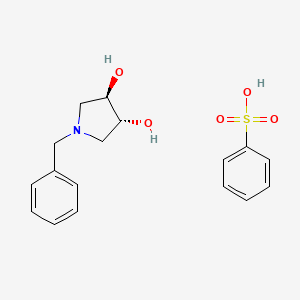
![4-[2,2-difluoro-8-phenyl-11-[4-(N-phenylanilino)phenyl]-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-5-yl]-N,N-diphenylaniline](/img/structure/B12951936.png)
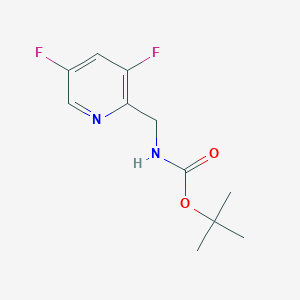
![2-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B12951946.png)
